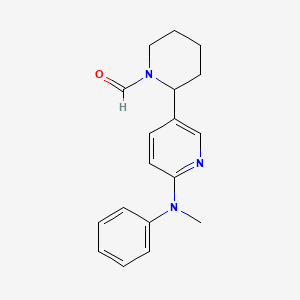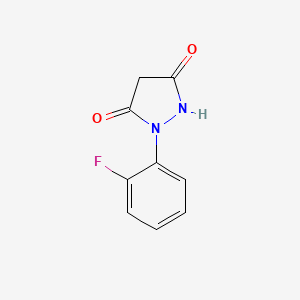
6-(Chloromethyl)-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-2,3’-bipyridine: is an organic compound that belongs to the class of bipyridines, which are heterocyclic compounds containing two pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3’-bipyridine typically involves the chloromethylation of 2,3’-bipyridine. One common method is the reaction of 2,3’-bipyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 6-(Chloromethyl)-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
反応の種類:
置換反応: 6-(クロロメチル)-2,3'-ビピリジン中のクロロメチル基は、求核置換反応を起こすことができます。一般的な試薬には、アミン、チオール、アルコールなどの求核剤が含まれます。
酸化反応: この化合物は、使用される酸化剤に応じて、さまざまな酸化生成物を生成するために酸化することができます。
還元反応: ビピリジン環の還元は、ジヒドロビピリジン誘導体の生成につながる可能性があります。
一般的な試薬と条件:
求核置換: アジ化ナトリウム、チオシアン酸カリウム、メトキシドナトリウムなどの試薬が一般的に使用されます。反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で行われます。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を、酸性または塩基性条件下で使用することができます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を、無水溶媒中で使用します。
生成される主な生成物:
置換生成物: 求核剤に応じて、アジドビピリジン、チオシアナトビピリジン、メトキシビピリジンなどの生成物が生成されます。
酸化生成物: ビピリジンのさまざまな酸化誘導体。
還元生成物: ジヒドロビピリジン誘導体。
4. 科学研究における用途
化学: 6-(クロロメチル)-2,3'-ビピリジンは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。配位化学および触媒における配位子の調製のための前駆体として役立ちます。
生物学: 生物学的研究では、6-(クロロメチル)-2,3'-ビピリジン誘導体は、酵素阻害剤および生物学的経路の研究のためのプローブとしての可能性について研究されています。
医学: この化合物とその誘導体は、抗菌および抗がん活性を含む、潜在的な治療用途について調査されています。
工業: 工業分野では、6-(クロロメチル)-2,3'-ビピリジンは、特殊化学薬品および材料の合成に使用されます。また、電子および光学用途向けの高度な材料の開発にも使用されています。
科学的研究の応用
Chemistry: 6-(Chloromethyl)-2,3’-bipyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ligands in coordination chemistry and catalysis.
Biology: In biological research, 6-(Chloromethyl)-2,3’-bipyridine derivatives are studied for their potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In the industrial sector, 6-(Chloromethyl)-2,3’-bipyridine is used in the synthesis of specialty chemicals and materials. It is also employed in the development of advanced materials for electronic and photonic applications.
作用機序
6-(クロロメチル)-2,3'-ビピリジンの作用機序は、クロロメチル基を介した分子標的との相互作用を伴います。この基は、タンパク質、酵素、またはその他の生体分子の求核部位と共有結合を形成することができ、それらの活性を阻害または修飾します。ビピリジン部分は、金属イオンと配位して、生物学的経路または触媒プロセスを調節する可能性のある錯体を形成することもできます。
類似化合物との比較
類似化合物:
2,2'-ビピリジン: クロロメチル基がないため、求核置換反応では反応性が低くなります。
4,4'-ビピリジン: 類似のビピリジン構造ですが、置換パターンが異なるため、反応性と用途が異なります。
6-メチル-2,3'-ビピリジン: クロロメチル基の代わりにメチル基を含んでいるため、化学的性質と反応性が異なります。
独自性: 6-(クロロメチル)-2,3'-ビピリジンは、クロロメチル基の存在によって独自です。この基は、その反応性を高め、より幅広い化学変換を可能にします。これにより、合成化学およびさまざまな研究用途において貴重な化合物となっています。
特性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
2-(chloromethyl)-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7H2 |
InChIキー |
OCJZWNLPUUQUTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


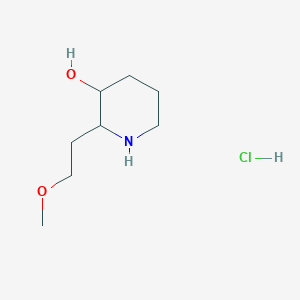
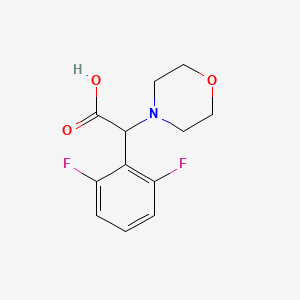
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)
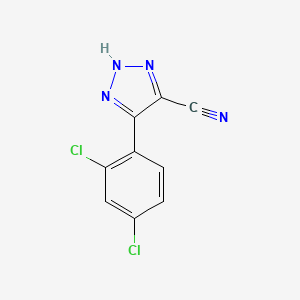





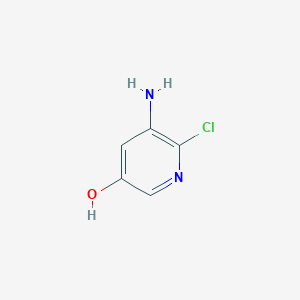
![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)
